molecular formula C15H11N5O B12950529 N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide CAS No. 919763-50-1

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide

Cat. No.: B12950529
CAS No.: 919763-50-1
M. Wt: 277.28 g/mol
InChI Key: QECLQZKYTWKKHG-UHFFFAOYSA-N
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Description

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide typically involves the reaction of 6-amino-1H-benzimidazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-1H-benzimidazol-2-yl)-4-methoxybenzamide
  • N-(6-Amino-1H-benzimidazol-2-yl)-4-hydroxybenzamide

Uniqueness

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide stands out due to its unique combination of the benzimidazole ring and the cyano group, which imparts distinct chemical and biological properties.

Properties

CAS No.

919763-50-1

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

N-(6-amino-1H-benzimidazol-2-yl)-4-cyanobenzamide

InChI

InChI=1S/C15H11N5O/c16-8-9-1-3-10(4-2-9)14(21)20-15-18-12-6-5-11(17)7-13(12)19-15/h1-7H,17H2,(H2,18,19,20,21)

InChI Key

QECLQZKYTWKKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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